molecular formula C13H17ClN2O4 B579925 Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate CAS No. 1114966-47-0

Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate

Cat. No. B579925
M. Wt: 300.739
InChI Key: YJHPNKCIXPZFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate is a chemical compound . It is derived from commercially available tert-butyloxycarbonyl-protected amino acids .


Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular formula of Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate is C13H23NO4 . The InChI is 1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10-14-12(16)18-13(2,3)4/h7,9H,5-6,8,10H2,1-4H3,(H,14,16) .


Chemical Reactions Analysis

The tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate include a molecular weight of 257.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 9 . Its exact mass and monoisotopic mass are 257.16270821 g/mol . The topological polar surface area is 64.6 Ų .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compound Synthesis and Crystal Structure Analysis : Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate, like its related compound S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, has been synthesized and characterized using methods like NMR, MS, IR, and X-ray diffraction. These compounds often exhibit interesting structural features, including intra and intermolecular hydrogen bonds (Dinesh et al., 2010).

  • Preparation of Related Compounds : The synthesis of related compounds, such as (S)-3-(tert-Butyloxycarbonylamino)-4-Phenylbutanoic Acid, involves processes like acylation and rearrangement, which might be similar to those used in synthesizing Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate (Linder, Steurer, & Podlech, 2003).

  • Chiral Center Analysis : In similar compounds, the presence of a chiral center can be a significant feature, which might also be relevant in the study of Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate (Dinesh et al., 2010).

Chemical Properties and Applications

  • Extraction Efficiency in Environmental Analysis : Ethyl acetate, a related compound, has been shown to be effective in extracting organic halogens from environmental samples like soil and sewage sludge, which could be relevant in understanding the environmental behavior of Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate (Reemtsma & Jekel, 1996).

  • Intermediate in Drug Synthesis : Similar compounds have been synthesized as intermediates in drug development, indicating that Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate could have potential applications in pharmaceutical synthesis (Xingxian, 2012).

  • Applications in Organic Chemistry : Various compounds with tert-butoxycarbonylamino groups have been utilized in the synthesis of heterocyclic compounds, potentially positioning Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate as a useful reagent in organic synthesis (Lkizler, Demirbas, & Lkizler, 1996).

Future Directions

The future directions for the use of this compound could involve its application in peptide synthesis . The use of protected amino acids in peptide chemistry could make AAILs efficient reactants and reaction media in organic synthesis .

properties

IUPAC Name

ethyl 4-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c1-5-19-11(17)9-6-8(14)7-10(15-9)16-12(18)20-13(2,3)4/h6-7H,5H2,1-4H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHPNKCIXPZFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)Cl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733759
Record name Ethyl 6-[(tert-butoxycarbonyl)amino]-4-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate

CAS RN

1114966-47-0
Record name Ethyl 6-[(tert-butoxycarbonyl)amino]-4-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.